molecular formula C9H13Cl2NO B1470876 2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423029-62-2

2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride

Cat. No.: B1470876
CAS No.: 1423029-62-2
M. Wt: 222.11 g/mol
InChI Key: JFQDTVIVPNDMAY-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423029-62-2 . It has a molecular weight of 222.11 . The IUPAC name for this compound is 2-[(3-chlorobenzyl)oxy]ethanamine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClNO.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H . This indicates the presence of a chlorine atom on the phenyl ring and an ether linkage to an ethanamine group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 222.11 . The compound is stored at 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . These interactions can lead to changes in the overall biochemical environment within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These changes can have downstream effects on cell growth, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may alter the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall biochemical activity and effectiveness in experimental settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQDTVIVPNDMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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